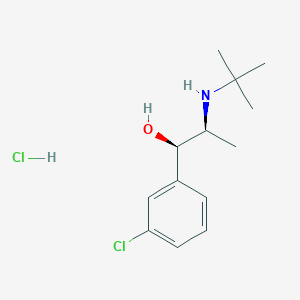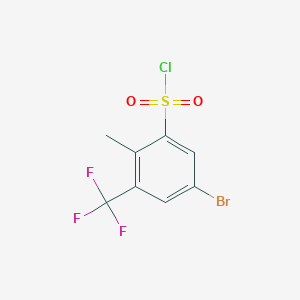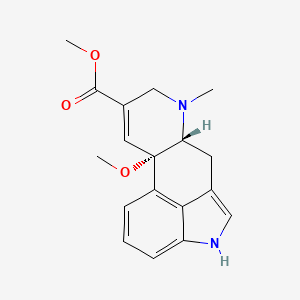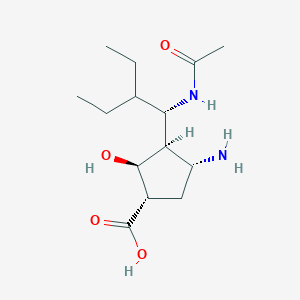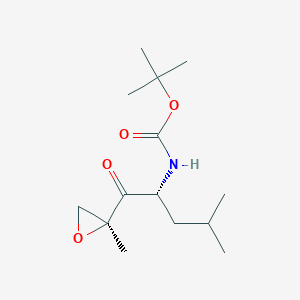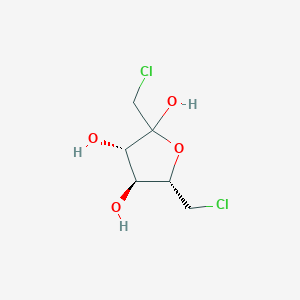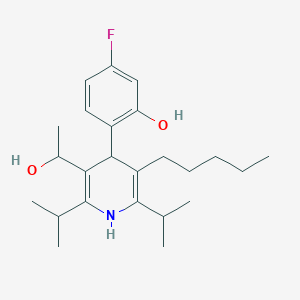
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups
Preparation Methods
The synthesis of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- typically involves multiple steps, including the introduction of the pyridine ring, the addition of the fluoro and hydroxyphenyl groups, and the incorporation of the isopropyl and pentyl groups. The specific reaction conditions and reagents used can vary, but common methods include:
Synthetic Routes: The synthesis often starts with the preparation of the pyridine ring, followed by the introduction of the fluoro and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The isopropyl and pentyl groups are then added using alkylation reactions.
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve continuous flow reactors and automated systems to scale up the synthesis process efficiently.
Chemical Reactions Analysis
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific functional groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Pyridinemethanol, 4-(4-chloro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- and 3-Pyridinemethanol, 4-(4-bromo-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- share similar structures but differ in the halogen substituent.
Uniqueness: The presence of the fluoro group in 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl- may confer unique chemical and biological properties, such as increased stability and specific interactions with biological targets.
This article provides a comprehensive overview of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-pentyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H36FNO2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-fluoro-2-[3-(1-hydroxyethyl)-5-pentyl-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]phenol |
InChI |
InChI=1S/C24H36FNO2/c1-7-8-9-10-19-22(18-12-11-17(25)13-20(18)28)21(16(6)27)24(15(4)5)26-23(19)14(2)3/h11-16,22,26-28H,7-10H2,1-6H3 |
InChI Key |
VKMHRASEXLDXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


